1-Chloro-2,6-dimethoxynaphthalene
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Overview
Description
1-Chloro-2,6-dimethoxynaphthalene is an organic compound with the molecular formula C12H11ClO2 It is a derivative of naphthalene, characterized by the presence of chlorine and methoxy groups at specific positions on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,6-dimethoxynaphthalene can be synthesized through several methods. One common approach involves the chlorination of 2,6-dimethoxynaphthalene using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,6-dimethoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form 1-chloro-2,6-dihydroxynaphthalene under specific conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted naphthalenes.
- Oxidation reactions produce quinones or other oxidized derivatives.
- Reduction reactions result in dihydroxy derivatives .
Scientific Research Applications
1-Chloro-2,6-dimethoxynaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-2,6-dimethoxynaphthalene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The methoxy and chlorine groups play a crucial role in its reactivity and interaction with molecular targets .
Comparison with Similar Compounds
2,6-Dimethoxynaphthalene: Lacks the chlorine atom, leading to different reactivity and applications.
1-Chloro-2,6-dihydroxynaphthalene: Contains hydroxyl groups instead of methoxy groups, resulting in distinct chemical properties.
1-Bromo-2,6-dimethoxynaphthalene:
Uniqueness: 1-Chloro-2,6-dimethoxynaphthalene is unique due to the presence of both chlorine and methoxy groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
25315-09-7 |
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Molecular Formula |
C12H11ClO2 |
Molecular Weight |
222.67 g/mol |
IUPAC Name |
1-chloro-2,6-dimethoxynaphthalene |
InChI |
InChI=1S/C12H11ClO2/c1-14-9-4-5-10-8(7-9)3-6-11(15-2)12(10)13/h3-7H,1-2H3 |
InChI Key |
ZIHHZGGMLVTAGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(C=C2)OC)Cl |
Origin of Product |
United States |
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